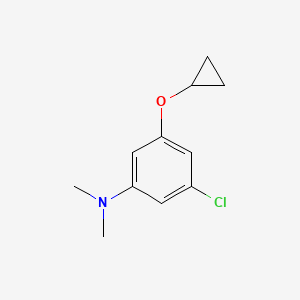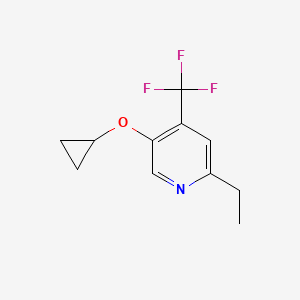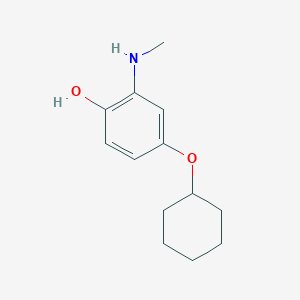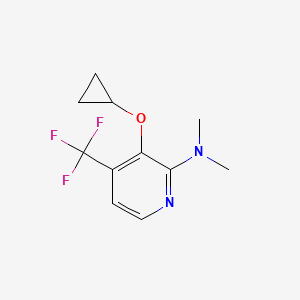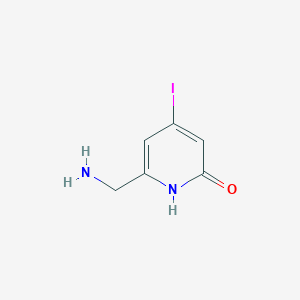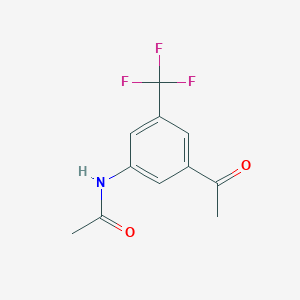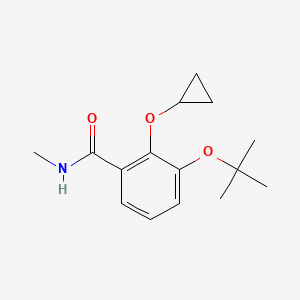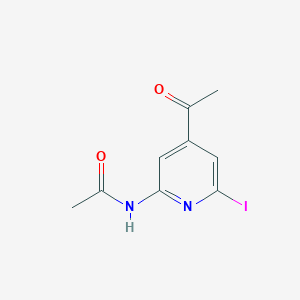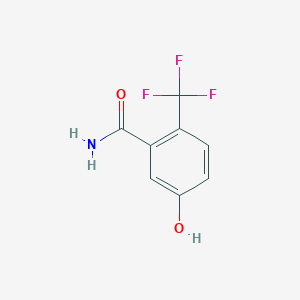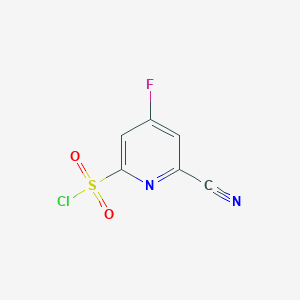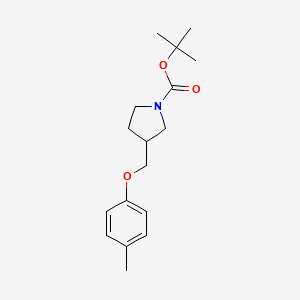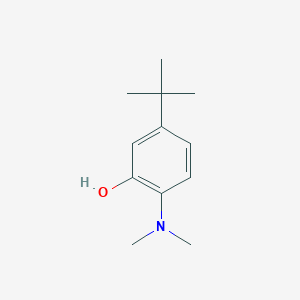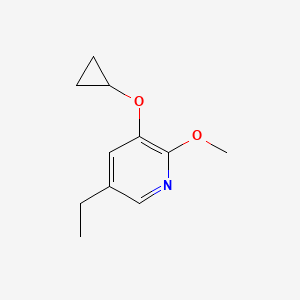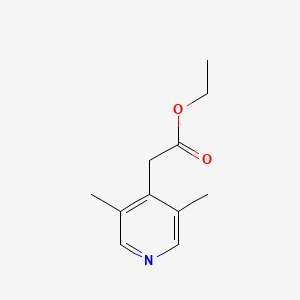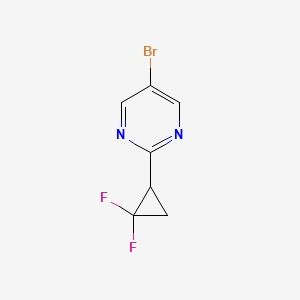
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine is a chemical compound with the molecular formula C7H5BrF2N2 and a molecular weight of 235.03 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-bromopyrimidine with hydroiodic acid to form 5-bromo-2-iodopyrimidine, which can then be further reacted with difluorocyclopropyl reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Hydroiodic Acid: Used in the synthesis of 5-bromo-2-iodopyrimidine from 2-chloro-5-bromopyrimidine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in studies involving pyrimidine metabolism and its role in various biological processes.
Mécanisme D'action
pyrimidine derivatives generally exert their effects by interacting with nucleic acids and enzymes involved in DNA and RNA synthesis . The difluorocyclopropyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in similar synthetic applications.
2-Chloro-5-bromopyrimidine: A precursor in the synthesis of 5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine.
Uniqueness
This compound is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H5BrF2N2 |
|---|---|
Poids moléculaire |
235.03 g/mol |
Nom IUPAC |
5-bromo-2-(2,2-difluorocyclopropyl)pyrimidine |
InChI |
InChI=1S/C7H5BrF2N2/c8-4-2-11-6(12-3-4)5-1-7(5,9)10/h2-3,5H,1H2 |
Clé InChI |
DTJZVWGXKZZHCF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


